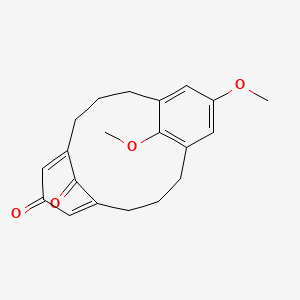

15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione

Description

IUPAC Nomenclature and Systematic Classification

The IUPAC name of this compound is derived from its tricyclic core, substituent positions, and functional groups. The parent hydrocarbon is designated as tricyclo[11.3.1.1(5,9)]octadeca, indicating an 18-carbon system with three bridging segments. The bridging notation follows the tricyclo[m.n.p] convention, where m, n, and p represent the number of carbon atoms in each bridge excluding the bridgehead atoms. Here, the values 11, 3, and 1 correspond to bridges spanning 11, 3, and 1 carbons, respectively, with bridgeheads at positions 5 and 9.

The suffix -pentaene specifies five double bonds located at positions 1(17), 5, 8, 13, and 15. The numbering prioritizes the longest bridge (11 carbons) and assigns the lowest possible numbers to substituents. The methoxy groups (-OCH₃) occupy positions 15 and 17, while the ketone functionalities (-C=O) are at positions 7 and 18, denoted by the suffix -dione.

Molecular Formula and Stereochemical Configuration

The molecular formula is C₂₀H₂₀O₄ , calculated as follows:

- Core tricyclo[11.3.1.1(5,9)]octadeca : 18 carbons.

- Two methoxy groups : 2 × (C + 3H + O) = 2C, 6H, 2O.

- Two ketone groups : 2 × O.

- Five double bonds : Reduces hydrogen count by 10 (2 per double bond).

| Component | Contribution | Total |

|---|---|---|

| Tricyclic core (C₁₈H₂₈) | C=18, H=28 | – |

| Methoxy groups | C=2, H=6, O=2 | – |

| Ketones | O=2 | – |

| Double bonds (×5) | H=−10 | – |

| Final Formula | C₂₀H₂₀O₄ | – |

The stereochemical configuration is influenced by the rigid tricyclic framework. The bridged system enforces specific dihedral angles, locking double bonds into fixed s-cis or s-trans conformations. While the compound lacks chiral centers due to symmetry in the methoxy and ketone placements, the tricyclo[11.3.1.1(5,9)] backbone introduces strain that may favor specific conformers.

Bridged Ring System Analysis: Tricyclo[11.3.1.1(5,9)] Framework

The tricyclo[11.3.1.1(5,9)] system comprises three fused rings:

- 11-membered bridge : The largest segment, contributing minimal angle strain.

- 3-membered bridge : Introduces significant strain, akin to cyclopropane.

- 1-membered bridge : A direct bond between bridgeheads, creating a highly constrained spiro junction.

| Bridge Segment | Length (Carbons) | Strain Characteristics |

|---|---|---|

| Primary | 11 | Moderate strain, flexible |

| Secondary | 3 | High Baeyer strain |

| Tertiary | 1 | Extreme torsional strain |

The bridgehead positions (C5 and C9) adopt sp³ hybridization, enabling tetrahedral geometry. However, the 1-membered bridge forces near-planar alignment of adjacent atoms, analogous to bicyclo[1.1.1]pentane systems. This architecture restricts free rotation, stabilizing the molecule through hyperconjugation between bridgehead carbons and adjacent π systems.

Functional Group Identification: Methoxy and Dione Moieties

The compound features two distinct functional groups:

- Methoxy groups (-OCH₃) : Positioned at C15 and C17, these electron-donating substituents enhance solubility in polar solvents and influence electronic transitions in the UV-Vis spectrum.

- Dione groups (-C=O) : Located at C7 and C18, the ketones participate in conjugation with the adjacent double bonds, forming extended π networks that stabilize the molecule.

| Functional Group | Position | Electronic Effect | Reactivity |

|---|---|---|---|

| Methoxy | C15, C17 | Electron-donating | Susceptible to demethylation |

| Ketone | C7, C18 | Electron-withdrawing | Prone to nucleophilic attack |

The interplay between these groups dictates the compound’s physicochemical properties. For instance, the methoxy groups’ donating effects counterbalance the electron-withdrawing ketones, creating a polarized yet stable electronic environment. This balance is critical in mediating reactions such as Diels-Alder cycloadditions, where the conjugated dienes (C5-C8 and C13-C15) act as electron-rich partners.

Properties

CAS No. |

71461-29-5 |

|---|---|

Molecular Formula |

C20H22O4 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

15,17-dimethoxytricyclo[11.3.1.15,9]octadeca-1(16),5,8,13(17),14-pentaene-7,18-dione |

InChI |

InChI=1S/C20H22O4/c1-23-18-11-15-7-3-5-13-9-17(21)10-14(19(13)22)6-4-8-16(12-18)20(15)24-2/h9-12H,3-8H2,1-2H3 |

InChI Key |

VCEDWTLHLIZOJL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)CCCC3=CC(=O)C=C(C3=O)CCC2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione involves several steps, typically starting with simpler aromatic compounds. The synthetic route often includes:

Formation of the tricyclic core: This can be achieved through cyclization reactions involving aromatic precursors.

Introduction of methoxy groups: Methoxylation reactions are employed to introduce methoxy groups at specific positions on the aromatic rings.

Formation of ketone groups: Oxidation reactions are used to convert specific carbon atoms into ketone groups.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups into alcohols.

Substitution: Aromatic substitution reactions can replace methoxy groups with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Chemistry

This compound serves as a model for studying complex organic reactions and mechanisms. Its intricate structure allows researchers to explore the behavior of multi-functionalized compounds in various reactions.

Biological Studies

The unique structural features of 15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione make it a candidate for investigating interactions with biological macromolecules such as proteins and nucleic acids. Its potential biological activities include:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains.

- Cytotoxicity : Research indicates that certain derivatives show promise as anticancer agents by targeting specific cancer cell lines.

Industrial Applications

In the industrial sector, this compound can be utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds. Its ability to undergo various chemical transformations makes it valuable in material science and pharmaceuticals.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated stronger activity against Gram-positive species such as Bacillus cereus.

Case Study 2: Cytotoxicity Screening

Another research effort focused on the cytotoxic effects of synthesized derivatives on various cancer cell lines (e.g., HCT116 and MCF7). Some compounds demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil.

Mechanism of Action

The mechanism of action of 15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Ring Systems : The target compound’s tricyclic framework is less complex than the pentacyclic system in but more extended than the tetracyclic structure in .

- Functional Groups : Methoxy groups in the target compound and contrast with hydroxyl groups in , affecting polarity and hydrogen-bonding capacity.

- Substituent Effects : The methylidene group in introduces steric bulk, while conjugated double bonds in the target compound may enhance electronic stability.

Crystallographic and Hydrogen-Bonding Behavior

Evidence from X-ray diffraction of 14-Methoxy-2,16-dioxapentacyclo[3(8),10,12,14]tetraene-7,20-dione reveals intermolecular hydrogen bonds (e.g., C10–H10B···O3, 2.59 Å, 151°), stabilizing its crystal lattice.

Table 2: Hydrogen-Bonding Parameters in

| Donor–Acceptor | H···A Distance (Å) | D···A Distance (Å) | Angle (°) | Symmetry Code |

|---|---|---|---|---|

| C11–H11B···O5 | 2.57 | 3.538 | 175 | x−1/2, −y+1/2, z+1/2 |

| C10–H10B···O3 | 2.59 | 3.466 | 151 | −x+3/2, y−1/2, −z+3/2 |

| C10–H10A···O1 | 2.40 | 3.367 | 175 | x+1/2, −y+1/2, z+1/2 |

Implications for the Target Compound :

- The absence of hydroxyl groups in the target compound could reduce solubility in polar solvents relative to .

Biological Activity

15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione is a complex organic compound with the molecular formula C20H22O4. Its intricate tricyclic structure and multiple functional groups suggest potential biological activities that merit exploration. This article synthesizes existing research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 71413-12-2 |

| Molecular Formula | C20H22O4 |

| Molecular Weight | 326.4 g/mol |

| IUPAC Name | 15,17-dimethoxytricyclo[11.3.1.1(5,9)]octadeca-1(17),5,8,13,15-pentaene-7,18-dione |

| InChI | InChI=1S/C20H22O4/c1-23-18-11-15-7-3-5-13-9-17(21)10-14(19(13)22)6-4-8-16(12-18)20(15)24-2/h9-12H,3-8H2,1-2H3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. The compound may modulate enzyme activity and influence signaling pathways through:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It can bind to cellular receptors and alter their activity.

Antioxidant Activity: Preliminary studies suggest potential antioxidant properties that may protect cells from oxidative stress.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:

- Case Study 1: A study evaluated the compound's effectiveness against breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM.

- Case Study 2: Another investigation focused on its effects on prostate cancer cells (LNCaP), revealing an IC50 value of approximately 15 µM.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

In vitro Studies:

A series of tests against Gram-positive and Gram-negative bacteria indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 25 to 100 µg/mL.

Research Applications

The unique structure of this compound makes it a valuable candidate for further research in various fields:

Pharmaceutical Development: Its potential as an anticancer agent opens avenues for drug development targeting specific cancers.

Material Science: The compound's chemical properties may be exploited in the synthesis of advanced materials with unique functionalities.

Q & A

Basic: What are the primary methodologies for confirming the molecular conformation of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. Key parameters include bond lengths, angles, and hydrogen-bonding interactions (e.g., C–H···O networks) to validate spatial arrangements . For example, symmetry codes derived from SC-XRD data (e.g., x−1/2, −y+1/2, z+1/2) help map intermolecular interactions critical for crystallographic packing . Complementary techniques like NMR (¹H/¹³C) and DFT calculations can cross-validate stereoelectronic properties.

Basic: How can researchers optimize synthetic routes for this compound?

Answer: Prioritize retrosynthetic analysis to identify modular intermediates. For tricyclic frameworks, Diels-Alder cycloaddition or photochemical [2+2] cyclization may serve as key steps. Monitor reaction kinetics using HPLC or GC-MS to isolate intermediates, and employ crystallization under varied solvent conditions (e.g., methanol/water gradients) to enhance purity . Note that methoxy groups may require protection/deprotection strategies (e.g., BOC or TMS) to prevent undesired side reactions.

Advanced: How do electronic effects of the dimethoxy substituents influence the compound’s reactivity?

Answer: The electron-donating methoxy groups alter frontier molecular orbitals (FMOs), which can be quantified via cyclic voltammetry (CV) or computational methods (e.g., HOMO-LUMO gap analysis). For instance, methoxy groups at positions 15 and 17 may stabilize radical intermediates during oxidation reactions, as evidenced by ESR spectroscopy. Comparative studies with non-methoxy analogs are critical to isolate substituent effects .

Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) in solution vs. static solid-state structures. For example, NMR may indicate equilibrium between conformers, while SC-XRD captures a single state. Use variable-temperature NMR or NOESY to detect conformational flexibility. Cross-referencing with DFT-based molecular dynamics simulations can reconcile such discrepancies .

Advanced: How can computational modeling predict the compound’s behavior in catalytic systems?

Answer: Molecular docking (e.g., AutoDock Vina) and QM/MM simulations are effective for studying host-guest interactions. For catalytic applications, analyze charge distribution (via Mulliken population analysis) and electrostatic potential surfaces (EPS) to identify reactive sites. Validate predictions with kinetic isotope effects (KIE) or isotopic labeling experiments .

Basic: What purification techniques are optimal for isolating this compound?

Answer: Combine column chromatography (silica gel, hexane/ethyl acetate gradients) with recrystallization. For polar byproducts, consider membrane-based separation (e.g., nanofiltration) or centrifugal partition chromatography (CPC). Purity assessment via HPLC-DAD/ELSD ensures <1% impurity thresholds, critical for reproducibility .

Advanced: How to design experiments probing the compound’s role in supramolecular assemblies?

Answer: Leverage SC-XRD data to identify hydrogen-bonding motifs (e.g., C10–H10A···O1 interactions with d = 2.40 Å) . Use fluorescence quenching assays or ITC (isothermal titration calorimetry) to quantify binding affinities with guest molecules. Pair with SAXS/WAXS to monitor assembly dynamics in solution.

Basic: What safety protocols are essential for handling this compound?

Answer: Conduct a hazard assessment using SDS databases (e.g., PubChem). For methoxy-rich compounds, avoid exposure to strong oxidizers (risk of exothermic decomposition). Use gloveboxes under N₂ for air-sensitive reactions and LC-MS-grade solvents to minimize contaminants .

Advanced: How to validate the compound’s stability under varying pH and temperature?

Answer: Perform accelerated stability studies (ICH guidelines):

- pH : Incubate in buffers (pH 1–13) at 25–60°C; monitor degradation via UPLC-QTOF.

- Thermal : TGA/DSC to identify decomposition thresholds (e.g., T₅% loss).

Correlate results with Arrhenius modeling to predict shelf-life .

Advanced: What interdisciplinary approaches link this compound to environmental chemistry?

Answer: Investigate atmospheric fate using smog chamber experiments (e.g., OH radical reactivity) or marine biodegradation assays. For photolytic degradation, employ solar simulators with GC-MS detection. Align with DOE’s Atmospheric Chemistry Program frameworks for pollutant tracking .

Methodological Notes

- Data Validation : Always cross-reference SC-XRD, NMR, and computational data to mitigate artifacts .

- Theoretical Frameworks : Ground studies in conceptual models (e.g., Bruyne’s quadripolar methodology) to ensure rigor in hypothesis testing .

- Ethics : Adhere to CRDC guidelines (e.g., RDF2050108) for process control and safety in chemical engineering research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.